molecular formula C12H14FN B13298850 4-(4-Fluorophenyl)cyclohex-3-en-1-amine

4-(4-Fluorophenyl)cyclohex-3-en-1-amine

Cat. No.: B13298850
M. Wt: 191.24 g/mol
InChI Key: IVMGXSYYGUULSR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)cyclohex-3-en-1-amine is a chemical compound with the molecular formula C12H14FN It is characterized by a cyclohexene ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and 4-fluoroaniline as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include additional steps for quality control and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)cyclohex-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

4-(4-Fluorophenyl)cyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)cyclohex-3-en-1-amine involves its interaction with specific molecular targets. The fluorophenyl group and the amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)cyclohex-3-en-1-amine
  • 4-(4-Bromophenyl)cyclohex-3-en-1-amine
  • 4-(4-Methylphenyl)cyclohex-3-en-1-amine

Uniqueness

4-(4-Fluorophenyl)cyclohex-3-en-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

4-(4-fluorophenyl)cyclohex-3-en-1-amine

InChI

InChI=1S/C12H14FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,12H,4,7-8,14H2

InChI Key

IVMGXSYYGUULSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1N)C2=CC=C(C=C2)F

Origin of Product

United States

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